
N-(3-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as AC-93253 or A-93253, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research has demonstrated that quinazolinyl acetamide derivatives possess significant analgesic and anti-inflammatory properties. A study highlighted the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, showing that these compounds have promising analgesic and anti-inflammatory activities, with one compound being notably more potent than the reference standard diclofenac sodium. Interestingly, these compounds also exhibited only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activities
Another area of research has focused on the antimicrobial potential of quinazoline derivatives. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, with certain compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).
Structural and Fluorescence Properties
The structural aspects and properties of salt and inclusion compounds of quinoline-based amides have been explored. Research into N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives has shown their ability to form gels with mineral acids and crystalline salts. These compounds have enhanced fluorescence emission at lower wavelengths, indicating their potential for various applications in materials science (Karmakar et al., 2007).
Molecular Docking and Biological Potentials
Quinazolinone analogs have been synthesized and subjected to molecular docking studies to evaluate their antibacterial screening potential. Such studies help in understanding the binding affinity of these compounds with proteins, providing insights into their potential therapeutic applications (Rajasekaran & Rao, 2015).
Anticancer Activities
The synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives has been investigated for their in vitro antimicrobial and anticancer activities. Compounds exhibited significant antimicrobial activity and some showed promising anticancer activity, underscoring the therapeutic potential of these molecules (Mehta et al., 2019).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-15(29)17-8-5-9-19(12-17)26-22(30)14-28-21-11-10-18(25)13-20(21)23(27-24(28)31)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTVLJOKKRJGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2979327.png)
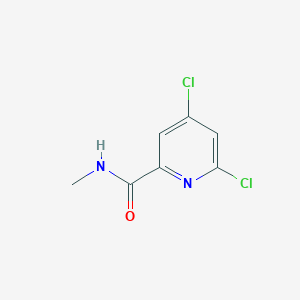
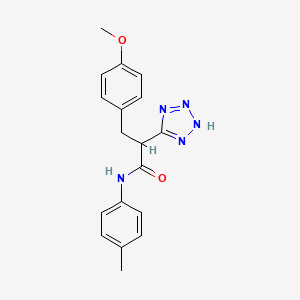
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2979331.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2979334.png)
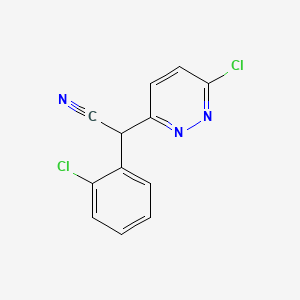
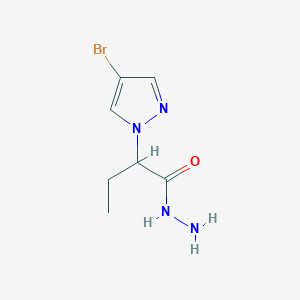
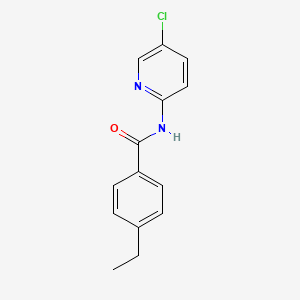
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979342.png)
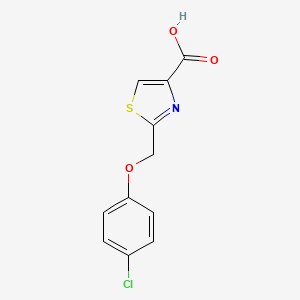
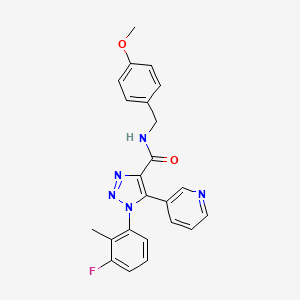
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2979348.png)
![4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2979350.png)